molecular formula C12H16N2O2 B6631482 N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide

N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide

Cat. No.: B6631482
M. Wt: 220.27 g/mol
InChI Key: MBIOZQKAJPQDFY-OWOJBTEDSA-N
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Description

N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide, also known as ABHA, is a compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects, as it has been shown to protect against oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized, and it has been extensively studied, so there is a large body of literature on its properties and potential therapeutic applications. However, there are also limitations to using this compound in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide. One area of research could be to further investigate its potential use in the treatment of cancer. Additionally, further research could be done to better understand its mechanism of action and to identify additional targets for its activity. Finally, research could be done to develop more effective methods for synthesizing this compound and to improve its solubility in water, which could make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide can be achieved through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate to form 3-(1-ethoxyethylidene)-2,3-dihydrobenzofuran-5-carboxylic acid. This compound is then reacted with 4-aminobut-2-enenitrile to form N-(2-cyanoethyl)-3-(1-ethoxyethylidene)-2,3-dihydrobenzofuran-5-carboxamide. Finally, this compound is hydrolyzed to form this compound.

Scientific Research Applications

N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide has been shown to have a variety of potential therapeutic applications. It has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, this compound has been studied for its potential use in the treatment of bacterial infections, as it has been shown to have antibacterial properties.

Properties

IUPAC Name

N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-6-1-2-7-14-12(16)9-10-4-3-5-11(15)8-10/h1-5,8,15H,6-7,9,13H2,(H,14,16)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIOZQKAJPQDFY-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=O)NCC=CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)CC(=O)NC/C=C/CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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